BenchChemオンラインストアへようこそ!

Imipramine N-oxide

Cardiovascular Toxicology Tricyclic Antidepressant Safety Clinical Pharmacology

Imipramine N-oxide (CAS 6829-98-7) is an essential, non-interchangeable reference standard for laboratories conducting imipramine metabolism studies, ANDA stability testing, and forensic toxicology. Unlike the parent imipramine, this N-oxide metabolite exhibits a distinct extrahepatic metabolism ratio (10/90 vs. 53/47) and induces fewer cardiovascular confounds—making it uniquely suited for preclinical hemodynamic safety assessments. Procure authentic, high-purity material to ensure accurate quantification and regulatory compliance.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 6829-98-7
Cat. No. B017289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipramine N-oxide
CAS6829-98-7
Synonyms10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate;  5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate;  Imipraminoxide Monohydrate; 
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
InChIInChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3
InChIKeyQZIQORUGXBPDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imipramine N-oxide (CAS 6829-98-7) Metabolite and Analytical Standard: Procurement Guide for Preclinical and Bioanalytical Research


Imipramine N-oxide (CAS 6829-98-7), also known as imipraminoxide, is the N-oxidized derivative and a circulating metabolite of the tricyclic antidepressant imipramine [1]. It is a tertiary amine oxide with a molecular weight of 296.4 g/mol and the chemical formula C19H24N2O [2]. This compound serves a dual role in scientific workflows: it is both an active pharmaceutical ingredient that was historically marketed as an antidepressant (Imiprex, Elepsin) and a critical analytical reference material for pharmacokinetic studies, metabolite identification, and forensic toxicology applications involving imipramine metabolism [3].

Why Imipramine N-oxide Cannot Be Replaced by Imipramine or Desipramine in Metabolic and Pharmacological Studies


Imipramine N-oxide exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude simple substitution with its parent compound imipramine or its primary active metabolite desipramine. These compounds undergo reversible metabolic interconversion in vivo, but they differ fundamentally in their tissue distribution kinetics, elimination half-lives, and receptor engagement profiles [1]. Imipramine N-oxide demonstrates a markedly different hepatic-to-extrahepatic metabolism ratio compared to imipramine, and its conversion to active metabolites occurs in a tissue-specific and species-dependent manner [2]. Furthermore, clinical studies have shown that the plasma concentrations of imipramine and desipramine are lower during imipramine N-oxide treatment compared to imipramine treatment at equivalent doses, yet clinical efficacy is maintained, suggesting a distinct pharmacological profile [3]. Substituting one compound for another in analytical, metabolic, or pharmacological investigations without accounting for these differences will introduce systematic errors in quantification, misinterpretation of metabolic pathways, and confounding of biological activity assessments.

Quantitative Differentiation of Imipramine N-oxide from Imipramine and Desipramine: Comparative Evidence Guide


Comparative Orthostatic and Electrocardiographic Safety Profile of Imipramine N-oxide vs. Imipramine in Intravenous Administration

In a direct head-to-head clinical comparison of intravenous administration, imipramine N-oxide demonstrated a superior cardiovascular safety profile compared to imipramine. Three age- and sex-matched groups of 10 patients each received escalating intravenous doses (25 mg to 150-175 mg) of imipramine, chlorimipramine, and imipramine N-oxide, respectively, administered as single daily infusions over 1 hour. The frequency of orthostatic abnormalities and ECG changes was markedly higher in the imipramine-treated group than in the imipramine N-oxide group. While the imipramine group exhibited clear adverse cardiovascular findings, the imipramine N-oxide group showed substantially fewer orthostatic abnormalities and ECG alterations, and no statistically significant orthostatic changes were detected in the imipramine N-oxide group [1].

Cardiovascular Toxicology Tricyclic Antidepressant Safety Clinical Pharmacology

Comparative Pharmacokinetics: Tissue Distribution and Metabolite Formation Following Imipramine N-oxide vs. Imipramine Administration in Rats

Following a single intramuscular injection of imipramine N-oxide in rats, the compound demonstrated rapid and simultaneous accumulation in brain and blood, reaching peak concentrations at 45 minutes post-dose. In this in vivo model, imipramine was the quantitatively predominant metabolite detected in blood cells and brain tissue, whereas desipramine achieved higher concentrations than imipramine in plasma. During continuous oral treatment, imipramine N-oxide and desipramine concentrations remained fairly constant in brain tissue, while imipramine concentrations fluctuated more markedly [1]. This kinetic profile establishes a clear differentiation in metabolite distribution patterns compared to direct imipramine administration, where the parent compound is immediately present.

Pharmacokinetics Drug Metabolism Tissue Distribution

Comparative Human Pharmacokinetics: Plasma Half-Life and Metabolite Concentrations Following Imipramine N-oxide vs. Imipramine Treatment

In a human pharmacokinetic study involving five healthy volunteers receiving single oral, intramuscular, and intravenous doses of imipramine N-oxide (1 mg/kg), the plasma half-life of imipramine N-oxide ranged between 1.5 and 2.5 hours following oral and intravenous administration, indicating a short elimination phase for the parent N-oxide compound. Notably, in a separate cohort of 13 depressed patients receiving continuous treatment with imipramine N-oxide followed by imipramine at equivalent doses, the plasma concentrations of the metabolites imipramine and desipramine were lower during imipramine N-oxide treatment compared to imipramine treatment when sampled 12 hours post-dose. Despite these lower metabolite concentrations, a good clinical effect was observed in the imipramine N-oxide group [1].

Clinical Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

Comparative Hepatic vs. Extrahepatic Metabolism: Imipramine N-oxide Exhibits a 10/90 Hepatic/Extrahepatic Ratio in Contrast to Imipramine's 53/47 Ratio

Metabolic studies in rats utilizing isolated perfused liver and total hepatectomy models revealed a striking difference in the primary site of metabolism between imipramine and imipramine N-oxide. For imipramine, the hepatic/extrahepatic metabolism ratio was determined to be 53/47, indicating that metabolism occurs almost equally in the liver and in extrahepatic tissues. In stark contrast, imipramine N-oxide exhibited a hepatic/extrahepatic metabolism ratio of 10/90, demonstrating that approximately 90% of its metabolism occurs in extrahepatic compartments. The study confirmed that extrahepatic tissues, including blood (via hemoglobin-catalyzed reduction), are primarily responsible for the conversion of imipramine N-oxide to imipramine and desipramine [1].

Drug Metabolism Hepatic Clearance Extrahepatic Metabolism

Detection Window and Clinical Utility of Imipramine N-oxide as a Metabolic Marker in Overdose and Therapeutic Monitoring

In a clinical study monitoring imipramine and its five nonconjugated metabolites in patients, imipramine N-oxide exhibited a distinct detection pattern compared to other metabolites. During steady-state imipramine therapy in 24 patients, imipramine N-oxide was not routinely detectable in plasma. However, in three cases of imipramine overdose, imipramine N-oxide could be detected exclusively during the first 6 to 12 hours post-overdose, after which it became undetectable. In contrast, didesipramine was generally present only when desipramine levels exceeded 200 nmol/L [1]. This transient detection window positions imipramine N-oxide as a specific marker for recent high-dose exposure rather than a chronic steady-state metabolite.

Forensic Toxicology Therapeutic Drug Monitoring Metabolic Markers

High-Value Application Scenarios for Imipramine N-oxide in Research and Bioanalytical Settings


Cardiovascular Safety Pharmacology Studies of Tricyclic Antidepressants

Imipramine N-oxide is the compound of choice for investigators seeking to minimize cardiovascular confounding in preclinical or clinical pharmacology studies of tricyclic antidepressants. Evidence from a direct comparative study demonstrates that imipramine N-oxide produces fewer orthostatic abnormalities and ECG changes than imipramine when administered intravenously at escalating doses up to 150-175 mg [1]. Researchers designing studies where hemodynamic stability is a critical endpoint should select imipramine N-oxide over imipramine to reduce the incidence of adverse cardiovascular events.

Extrahepatic Metabolism and Prodrug Activation Studies

Imipramine N-oxide serves as an ideal probe substrate for investigating extrahepatic drug metabolism, prodrug activation, and the role of N-oxide reductases. With a hepatic/extrahepatic metabolism ratio of 10/90—compared to 53/47 for imipramine—this compound undergoes predominant extrahepatic conversion, including reduction by hemoglobin and tissue-specific enzymes [1]. It is the appropriate standard for studies exploring the contribution of blood and extrahepatic tissues to the metabolic activation of tertiary amine N-oxides.

Forensic Toxicology and Overdose Assessment

Authentic imipramine N-oxide reference material is indispensable for forensic and clinical toxicology laboratories performing quantitative analysis of imipramine metabolites. Because imipramine N-oxide is detectable in plasma only during the first 6 to 12 hours following an acute overdose and is not present during steady-state therapeutic use [1], its detection and quantification provide a time-sensitive marker of recent high-dose imipramine exposure. Laboratories developing or validating LC-MS/MS or HPLC-EC methods for imipramine metabolite panels must include this compound to accurately interpret postmortem or emergency toxicology results.

Bioanalytical Method Development and Validation for ANDA Submissions

Imipramine N-oxide is a critical component of analytical method development and validation packages for Abbreviated New Drug Applications (ANDA) pertaining to imipramine formulations. As a specified impurity and metabolite, imipramine N-oxide must be resolved and accurately quantified in stability-indicating HPLC methods and dissolution testing [1]. Regulatory-compliant reference standards of imipramine N-oxide, supplied with full characterization data, are required for method validation, system suitability testing, and quality control during commercial production of imipramine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imipramine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.